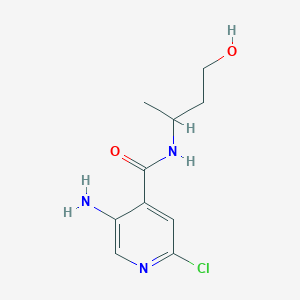
5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide is a chemical compound that has garnered significant attention in scientific research. It is a pyridine derivative that has been synthesized for various applications, including drug discovery and development.
Mecanismo De Acción
The mechanism of action of 5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been proposed that it modulates the immune system by regulating cytokine production.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, it has been found to modulate the immune system by regulating the production of cytokines such as IL-6 and TNF-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective anticancer drugs. Another direction is to explore its potential as an anti-inflammatory agent and immune system modulator. Additionally, it could be studied for its potential in other areas, such as neurodegenerative diseases and infectious diseases.
Métodos De Síntesis
The synthesis of 5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide involves the reaction of 2-chloronicotinic acid with 4-hydroxybutan-2-one in the presence of ammonium acetate and acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. The yield of the product is typically around 60%.
Aplicaciones Científicas De Investigación
5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been investigated for its potential as an anti-inflammatory agent and for its ability to modulate the immune system.
Propiedades
IUPAC Name |
5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-6(2-3-15)14-10(16)7-4-9(11)13-5-8(7)12/h4-6,15H,2-3,12H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHZIEGYRHNGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)NC(=O)C1=CC(=NC=C1N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2,3-Dihydro-1-benzofuran-7-yl)phenyl]propan-2-amine](/img/structure/B6633006.png)
![4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine](/img/structure/B6633019.png)

![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)
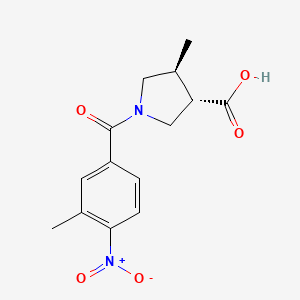
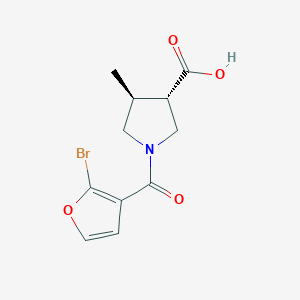
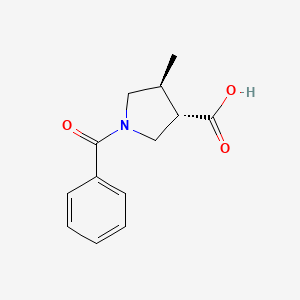
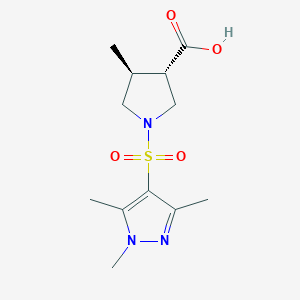

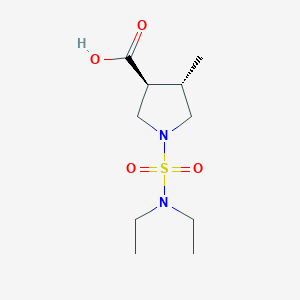

![(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B6633064.png)
